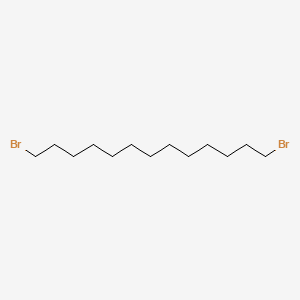
1,2,4-Trichloro-5-(trifluoromethyl)benzene
Overview
Description
1,2,4-Trichloro-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H2Cl3F3 and its molecular weight is 249.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2,4,5-Trichlorobenzotrifluoride, also known as 1,2,4-Trichloro-5-(trifluoromethyl)benzene, is the respiratory system . This compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mode of Action
It is known to cause irritation in the respiratory system when inhaled . It can also cause skin and eye irritation upon contact .
Pharmacokinetics
Given its physical and chemical properties, it is likely that the compound has low gastrointestinal absorption . It is also predicted to have low permeability across the skin .
Result of Action
The primary result of action of 2,4,5-Trichlorobenzotrifluoride is irritation of the skin, eyes, and respiratory system . Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
The action of 2,4,5-Trichlorobenzotrifluoride can be influenced by environmental factors. For instance, its volatility can lead to inhalation exposure in poorly ventilated areas . It is recommended to handle this compound only outdoors or in a well-ventilated area to minimize exposure .
Biochemical Analysis
Biochemical Properties
2,4,5-Trichlorobenzotrifluoride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to cause skin irritation, serious eye irritation, and respiratory irritation . The compound interacts with enzymes involved in detoxification processes, such as cytochrome P450 enzymes, which help metabolize and eliminate it from the body. These interactions often involve the oxidation of 2,4,5-Trichlorobenzotrifluoride, leading to the formation of more water-soluble metabolites that can be excreted.
Cellular Effects
2,4,5-Trichlorobenzotrifluoride affects various types of cells and cellular processes. It has been observed to cause irritation and redness at the site of contact, indicating its potential to disrupt cellular membranes and induce inflammatory responses . The compound can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with key regulatory proteins and enzymes. For instance, it may activate stress response pathways, leading to changes in gene expression that help cells cope with the chemical’s presence.
Molecular Mechanism
At the molecular level, 2,4,5-Trichlorobenzotrifluoride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular functions . For example, it may inhibit certain enzymes involved in cellular detoxification, resulting in the accumulation of toxic metabolites and oxidative stress. Additionally, 2,4,5-Trichlorobenzotrifluoride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trichlorobenzotrifluoride can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to 2,4,5-Trichlorobenzotrifluoride has been associated with chronic irritation and potential damage to respiratory tissues, highlighting the importance of proper handling and storage.
Dosage Effects in Animal Models
The effects of 2,4,5-Trichlorobenzotrifluoride vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient changes in cellular function. At higher doses, it can lead to significant toxic effects, including severe respiratory irritation, systemic toxicity, and potential organ damage . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, emphasizing the need for careful dosage control in experimental studies.
Metabolic Pathways
2,4,5-Trichlorobenzotrifluoride is involved in metabolic pathways that include its oxidation and conjugation with other molecules to form more water-soluble metabolites. Enzymes such as cytochrome P450 play a crucial role in these metabolic processes, facilitating the conversion of 2,4,5-Trichlorobenzotrifluoride into less toxic and more easily excretable forms . These metabolic pathways help reduce the compound’s toxicity and promote its elimination from the body.
Transport and Distribution
Within cells and tissues, 2,4,5-Trichlorobenzotrifluoride is transported and distributed through interactions with transporters and binding proteins. The compound can diffuse across cellular membranes and accumulate in lipid-rich tissues due to its hydrophobic nature . Transport proteins may facilitate its movement within the cell, while binding proteins can sequester it in specific compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 2,4,5-Trichlorobenzotrifluoride can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in detoxification and energy metabolism. These interactions can modulate the compound’s effects on cellular function and overall toxicity.
Properties
IUPAC Name |
1,2,4-trichloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSSJWAFPMQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536148 | |
| Record name | 1,2,4-Trichloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56148-83-5 | |
| Record name | 1,2,4-Trichloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



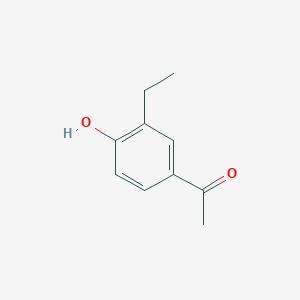


![N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1611199.png)
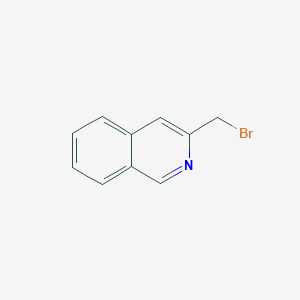



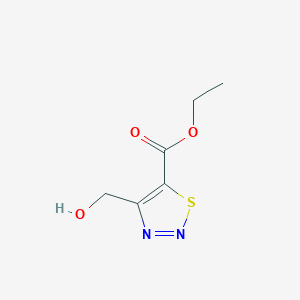
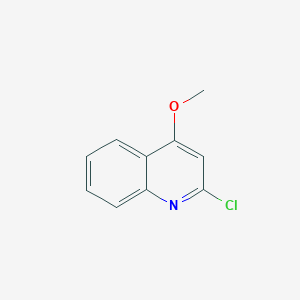
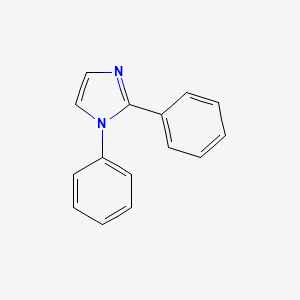
![3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611211.png)
